Isotopic Purity and Mass Shift: Enabling Unambiguous Quantitation with Minimal Isotopic Interference
6alpha-Methyl Hydrocortisone-d4 21-Acetate incorporates exactly four deuterium atoms, resulting in a mass shift of +4 Da from its unlabeled counterpart. This specific labeling ensures minimal isotopic overlap with the natural abundance of 13C in the analyte, which is a critical advantage over single or double deuterated analogs. Vendor specifications indicate a purity of 98% with isotopic enrichment sufficient to achieve a signal-to-noise ratio >10:1 for the M+4 peak in full-scan MS . This high isotopic purity directly translates to lower limits of quantitation (LLOQ) and reduced interference in the multiple reaction monitoring (MRM) transitions used for methylprednisolone acetate quantification .
| Evidence Dimension | Isotopic purity and mass shift |
|---|---|
| Target Compound Data | 98% chemical purity; +4 Da mass shift; isotopic enrichment for M+4 peak |
| Comparator Or Baseline | Methylprednisolone-d6 (comparator) with +6 Da shift; unlabeled 6alpha-Methyl Hydrocortisone 21-Acetate (baseline) with 0 Da shift |
| Quantified Difference | +4 Da mass shift avoids potential isotopic overlap seen with +2 or +3 Da shifts; 98% purity ensures minimal chemical noise |
| Conditions | LC-MS/MS in positive ion electrospray ionization (ESI+) mode |
Why This Matters
High isotopic purity and an optimal mass shift of +4 Da reduce the risk of cross-talk between analyte and internal standard MRM channels, a common cause of inaccurate quantitation in complex biological matrices.
